

# Chemical structure and properties of Clinafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Clinafloxacin |           |
| Cat. No.:            | B000351       | Get Quote |

## **Clinafloxacin: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent antimicrobial effects stem from its dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and pharmacokinetic profile of Clinafloxacin. Detailed experimental protocols for susceptibility testing are also included to facilitate further research and development.

## **Chemical Structure and Identification**

**Clinafloxacin**, a synthetic fluoroquinolone, possesses a core structure characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a 3-amino-1-pyrrolidinyl substituent at the C-7 position.[1][2][3] The chemical identifiers and structure of **Clinafloxacin** are summarized in the table below.



| Identifier        | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-<br>cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic<br>acid[3][4] |
| CAS Number        | 105956-97-6[1][2][5]                                                                                     |
| Molecular Formula | C17H17ClFN3O3[1][2][5]                                                                                   |
| Molecular Weight  | 365.79 g/mol [2][4][5]                                                                                   |
| SMILES            | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4<br>CCC(C4)N)F)C(=O)O[4]                                            |
| Synonyms          | CI-960, PD-127391, AM-1091[1][2][5]                                                                      |
| Stereochemistry   | Racemic mixture[6]                                                                                       |

# **Physicochemical Properties**

**Clinafloxacin** is typically a white to off-white or milk-white crystalline powder.[5] Its physicochemical properties are crucial for its formulation, absorption, and distribution.

| Property                    | Value                                          | Source |
|-----------------------------|------------------------------------------------|--------|
| Melting Point               | 253-258 °C (decomposes)                        | [2][5] |
| Solubility                  | Water: Soluble (relatively high) [1][4]        |        |
| Methanol: ~2 mg/mL at 25 °C | [4]                                            |        |
| DMSO: Slightly soluble      | [5]                                            |        |
| рКа                         | Data not available in the searched literature. |        |
| LogP (XLogP3-AA)            | 0.4 (Computed for (R)-<br>enantiomer)          | [4]    |



## **Mechanism of Action**

**Clinafloxacin** exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][7] This dual-targeting mechanism contributes to its potent and broad-spectrum activity.

- Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.
   Clinafloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.
- Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition by Clinafloxacin prevents the segregation of replicated DNA, leading to a lethal blockage of cell division.

The following diagram illustrates the signaling pathway of **Clinafloxacin**'s mechanism of action.





Click to download full resolution via product page

Caption: Mechanism of action of Clinafloxacin.

## **Antibacterial Spectrum and Activity**

**Clinafloxacin** demonstrates potent in vitro activity against a wide range of clinically significant pathogens, including many strains resistant to other antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Clinafloxacin** against various bacterial species.



| Bacterial Species                                 | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|---------------------------------------------------|---------------|---------------------------|
| Gram-Positive Aerobes                             |               |                           |
| Staphylococcus aureus (methicillin-susceptible)   | 0.03          | 0.06                      |
| Staphylococcus aureus (methicillin-resistant)     | 0.5           | 1                         |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.06          | 0.12                      |
| Streptococcus pneumoniae (penicillin-resistant)   | 0.12          | 0.25                      |
| Enterococcus faecalis                             | 0.12          | 0.25                      |
| Gram-Negative Aerobes                             |               |                           |
| Escherichia coli                                  | ≤0.015        | 0.03                      |
| Klebsiella pneumoniae                             | 0.03          | 0.12                      |
| Pseudomonas aeruginosa                            | 0.5           | 4                         |
| Haemophilus influenzae                            | ≤0.015        | ≤0.015                    |
| Anaerobic Bacteria                                |               |                           |
| Bacteroides fragilis group                        | 0.25          | 0.5                       |
| Clostridium perfringens                           | 0.12          | 0.25                      |

# Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of **Clinafloxacin**.

#### Materials:



- Clinafloxacin analytical grade powder
- Appropriate solvent (e.g., sterile distilled water or 0.1 N NaOH followed by dilution in sterile water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
- Incubator (35 ± 2 °C)
- Microplate reader or a viewing mirror

#### Procedure:

- Preparation of **Clinafloxacin** Stock Solution: Prepare a stock solution of **Clinafloxacin** at a high concentration (e.g., 1000 μg/mL) in an appropriate solvent. Ensure complete dissolution.
- Preparation of Clinafloxacin Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 μg/mL).
- Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate
  in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This
  corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. Dilute this suspension in CAMHB to
  achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the **Clinafloxacin** dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
- Incubation: Incubate the microtiter plates at  $35 \pm 2$  °C for 16-20 hours in ambient air.







• Reading the MIC: The MIC is the lowest concentration of **Clinafloxacin** that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram illustrates the experimental workflow for MIC determination.



## Experimental Workflow for MIC Determination



Click to download full resolution via product page

Caption: Workflow for MIC determination.



# **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic profile of **Clinafloxacin** has been studied in healthy volunteers and patients. Key parameters are summarized below.

| Pharmacokinetic<br>Parameter      | Value                                                                                                | Source |
|-----------------------------------|------------------------------------------------------------------------------------------------------|--------|
| Oral Bioavailability              | ~90%                                                                                                 | [1][4] |
| Protein Binding                   | 0-10%                                                                                                | [1][5] |
| Elimination Half-life (t½)        | 6.1 hours                                                                                            | [1][5] |
| Time to Peak Concentration (Tmax) | 0.7 hours (oral)                                                                                     | [1]    |
| Metabolism                        | Approximately 50% metabolized by the liver.                                                          | [1]    |
| Excretion                         | Roughly equal hepatic and renal clearance. About 50% of the dose is excreted unchanged in the urine. | [1][5] |

## Conclusion

Clinafloxacin is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV makes it an effective agent against a wide array of pathogens, including resistant strains. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with or interested in Clinafloxacin. Despite its promising in vitro and early clinical data, the development of Clinafloxacin was halted due to safety concerns, which should be a key consideration in any future research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methods for testing the susceptibility of anaerobic bacteria to two fluoroquinolone compounds, PD 131628 and clinafloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. nbinno.com [nbinno.com]
- 4. Clinafloxacin, (R)- | C17H17CIFN3O3 | CID 1402479 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
- 7. kairosafe.it [kairosafe.it]
- To cite this document: BenchChem. [Chemical structure and properties of Clinafloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000351#chemical-structure-and-properties-of-clinafloxacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com